REACTION_CXSMILES
|
[Cu](C#N)C#N.[Br-].[Li+].[I-].[C:9]([C:11]1[CH:12]=[C:13]([Zn+])[CH:14]=[CH:15][CH:16]=1)#[N:10].[C:18](Cl)(=[O:22])[CH:19]([CH3:21])[CH3:20]>O1CCCC1>[CH3:20][CH:19]([CH3:21])[C:18]([C:13]1[CH:12]=[C:11]([C:9]#[N:10])[CH:16]=[CH:15][CH:14]=1)=[O:22] |f:1.2,3.4|
|
Name
|
|
Quantity
|
940 mg
|
Type
|
reactant
|
Smiles
|
[Cu](C#N)C#N
|
Name
|
|
Quantity
|
1.82 g
|
Type
|
reactant
|
Smiles
|
[Br-].[Li+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[I-].C(#N)C=1C=C(C=CC1)[Zn+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.06 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a mixture prepared
|
Type
|
ADDITION
|
Details
|
was added all at once
|
Type
|
CUSTOM
|
Details
|
then quenched
|
Type
|
ADDITION
|
Details
|
by adding 20 ml of a saturated solution of ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with 2×25 ml diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to an oil
|
Type
|
CUSTOM
|
Details
|
The crude oil was flushed through a silica plug
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)C=1C=C(C=CC1)C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.25 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |